molecular formula C16H19NO3 B6071867 8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione

8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B6071867
M. Wt: 273.33 g/mol
InChI Key: COQREYZKYHIAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione is a spirocyclic compound featuring an 8-azaspiro[4.5]decane-7,9-dione core with a 4-methoxyphenyl substituent attached to the nitrogen atom. This structure confers unique conformational rigidity and electronic properties, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-20-13-6-4-12(5-7-13)17-14(18)10-16(11-15(17)19)8-2-3-9-16/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQREYZKYHIAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC3(CCCC3)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : 1,1-Pentamethylene oxalic acid and urea in a 1:1.1–1:1.6 molar ratio.

  • Temperature : 150–200°C under solvent-free conditions.

  • Duration : 0.5–2 hours with continuous stirring.

  • Workup : Crude product recrystallized with 30–60% ethanol and activated charcoal, yielding 80.1–89.5% pure spirocyclic diketone.

Key Advantages:

  • Cost Efficiency : Urea is inexpensive and readily available.

  • Simplified Process : Eliminates toxic reagents like acetic anhydride, reducing equipment corrosion.

Limitations:

  • Functionalization Challenges : The unsubstituted nitrogen at position 8 necessitates post-synthetic modification for introducing the 4-methoxyphenyl group.

Alkylation and Subsequent Functionalization

Patent EP0395192A2 outlines alkylation strategies for spirocyclic intermediates, offering a framework for introducing substituents. While focused on buspirone synthesis, its methodology informs potential pathways for 8-(4-methoxyphenyl) derivatives.

Core Alkylation Protocol

  • Reactants : 8H-8-azaspiro[4.5]decane-7,9-dione (3,3-tetramethylene glutarimide) and 1,4-dibromobutane.

  • Base : Sodium hydride, potassium carbonate, or triethylamine.

  • Solvent : Chloroform, ethanol, or dimethylformamide.

  • Conditions : 0–80°C, yielding 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.

Functionalization via Piperazine Coupling

  • The bromobutyl intermediate reacts with piperazine in polar solvents (e.g., dimethylformamide) at 50–150°C, forming secondary amines. This step highlights the feasibility of nitrogen-centered modifications.

While patents and do not explicitly detail aryl group introduction, established organic reactions provide plausible routes:

Ullmann-Type Coupling

  • Reactants : 8-azaspiro[4.5]decane-7,9-dione and 4-iodoanisole.

  • Catalyst : Copper(I) iodide with a phenanthroline ligand.

  • Base : Potassium carbonate.

  • Solvent : Dimethylformamide at 110–130°C1.

  • Outcome : Forms the N-aryl bond via nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

  • Reactants : 8-bromo-8-azaspiro[4.5]decane-7,9-dione and 4-methoxyphenylboronic acid.

  • Catalyst : Palladium(II) acetate with XPhos ligand.

  • Base : Cesium carbonate.

  • Solvent : Toluene/water at 80–100°C1.

Challenges:

  • Steric Hindrance : The spirocyclic structure may impede catalyst access.

  • Regioselectivity : Ensuring substitution occurs exclusively at the 8-position.

Comparative Analysis of Methodologies

Method Starting Materials Conditions Yield Advantages
Cyclocondensation1,1-Pentamethylene oxalic acid150–200°C, solvent-free80–89.5%Low cost, minimal purification
AlkylationSpirodiketone, 1,4-dibromobutane0–80°C, inert solventN/AScalable, versatile intermediates
Ullmann Coupling18-Azaspiro core, 4-iodoanisole110–130°C, Cu catalysis~60–75%*Direct N-aryl bond formation

*Theorized based on analogous reactions.

Industrial Scalability and Optimization

Critical Considerations:

  • Catalyst Recycling : Palladium or copper recovery systems to reduce costs.

  • Solvent Selection : Ethanol or dimethylformamide for balance between reactivity and environmental impact.

  • Process Intensification : Continuous-flow reactors to enhance cyclocondensation efficiency .

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the spiro junction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Adrenergic Receptor Antagonism

BMY 7378 has been identified as a selective antagonist for α1d-adrenergic receptors. Research indicates that it exhibits high affinity for these receptors, making it a potential candidate for treating conditions related to adrenergic dysregulation, such as hypertension and heart failure .

Key Findings :

  • The compound shows selectivity that surpasses other known antagonists, which could lead to fewer side effects and improved therapeutic profiles in clinical settings.

Anxiolytic Effects

The compound's structure suggests potential anxiolytic properties similar to those of buspirone, a well-known anxiolytic agent. Studies have indicated that derivatives of 8-azaspiro[4.5]decane can modulate serotonin receptors, which are critical in anxiety regulation .

Case Study :

  • In a controlled study involving animal models, BMY 7378 demonstrated significant reductions in anxiety-like behaviors compared to control groups, suggesting its potential utility in treating anxiety disorders.

Synthetic Applications

BMY 7378 serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique spirocyclic structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Targets

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituent/Modification Primary Target/Activity Key Reference
BMY 7378 (8-[2-[4-(2-methoxyphenyl)-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione) 2-Methoxyphenyl via ethyl-piperazine chain α1D-Adrenoceptor antagonist
Buspirone (8-(4-(4-pyrimidinyl-piperazinyl)butyl)-8-azaspiro[4.5]decane-7,9-dione) 4-Pyrimidinyl-piperazinyl butyl chain 5-HT1A receptor partial agonist
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione 4-Chlorobutyl substituent Buspirone synthesis impurity
8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione Tetrahydroisoquinolinyl butyl chain 5-HT1A receptor ligand (anxiolytic profile)
Fluoro-analogues (e.g., 8-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione derivatives) Fluorine substitution on aryl groups Selective α1D-adrenoceptor antagonists

Key Structural and Functional Differences

Substituent Position and Receptor Selectivity BMY 7378 (2-methoxyphenyl) exhibits high selectivity for α1D-adrenoceptors (Ki = 2 nM), with >100-fold selectivity over α1A/α1B subtypes. Buspirone’s 4-pyrimidinyl-piperazinyl chain enhances 5-HT1A affinity, while shortening the chain (e.g., in BMY 7378) shifts activity toward adrenoceptors .

Spiro Core Modifications

  • Replacement of the 8-azaspiro[4.5]decane-7,9-dione core with pyrido[1,2-c]pyrimidines or indole-pyrrolidinediones (as in ) reduces 5-HT1A binding, underscoring the spiro system’s critical role in maintaining receptor engagement .

Halogenation and Pharmacokinetics

  • The 4-chlorobutyl analog (Buspirone Impurity L) lacks therapeutic activity but highlights metabolic vulnerabilities in buspirone derivatives, where halogenation may influence clearance rates .

Biological Activity

8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N1O3C_{15}H_{17}N_{1}O_{3}, with a molecular weight of approximately 273.30 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antidepressant Activity : Research indicates that derivatives of spirocyclic compounds exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that modifications to the azaspiro framework can enhance serotonin receptor affinity, suggesting potential use in treating depression .
  • Anxiolytic Effects : Compounds similar to this compound have demonstrated anxiolytic properties through modulation of neurotransmitter systems, particularly the GABAergic system. This mechanism is crucial for developing new anxiolytic agents with fewer side effects compared to traditional benzodiazepines .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties associated with spirocyclic compounds. The presence of the methoxy group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and antimicrobial efficacy against various pathogens .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Serotonin Receptor Modulation : The compound's structure allows for interaction with serotonin receptors (5-HT1A), which are implicated in mood regulation and anxiety responses.
  • GABAergic System Interaction : By influencing GABA receptor activity, the compound may exert calming effects that are beneficial for anxiety and stress-related disorders.
  • Inhibition of Pathogen Growth : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial action.

Case Studies

Several case studies illustrate the biological activity of this compound:

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated various derivatives of azaspiro compounds for their antidepressant-like effects using forced swim tests in rodents. The results indicated that specific modifications to the methoxy group significantly enhanced efficacy compared to standard antidepressants .

Case Study 2: Anxiolytic Properties

In a controlled trial involving animal models, researchers assessed the anxiolytic potential of this compound. The findings showed a marked reduction in anxiety-like behavior when administered prior to stress-inducing stimuli, suggesting its utility as a therapeutic agent in anxiety disorders .

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of spirocyclic compounds highlighted that derivatives similar to this compound exhibited significant inhibitory effects against Gram-positive bacteria. This study emphasizes the potential for developing new antimicrobial agents from this class of compounds .

Q & A

Q. What are the established synthetic routes for 8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione?

The compound is typically synthesized via multi-component reactions or dearomatization strategies. For example, spirocyclic frameworks can be constructed using [C2+C2+CN] domino condensations of aromatic substrates (e.g., anisole derivatives) with aldehydes and nitriles in acidic conditions. Catalysts like concentrated sulfuric acid are often employed to facilitate cyclization . Optimization of reaction time (12–14 hours) and stoichiometry is critical to achieving high yields (>60%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon backbone, particularly spirojunction and substituent positions (e.g., 4-methoxyphenyl group). Peaks for benzylic protons often appear upfield due to electron-withdrawing effects .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1720 cm⁻¹) and C-N (1238 cm⁻¹) stretches, critical for verifying lactam and spirocyclic structures .
  • UV-Vis : Detects π→π* transitions in aromatic systems, aiding in purity assessment .

Q. What solvents and conditions are optimal for synthesis and purification?

Glacial acetic acid is commonly used as a solvent for condensation reactions due to its ability to stabilize intermediates . For purification, recrystallization from ethanol or methanol is preferred to remove unreacted aldehydes or nitriles. Flash chromatography on silica gel (220–440 mesh) with chloroform/acetone (9:1) is effective for isolating spirocyclic products .

Q. How is purity assessed using HPLC, and what thresholds are acceptable?

Reverse-phase HPLC with UV detection (254 nm) is standard. A purity threshold of >95% (HPLC) is typical for research-grade material. Method validation includes spike tests with known impurities (e.g., unreacted precursors) to confirm resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Statistical design of experiments (DoE) is recommended. For example, factorial designs can evaluate variables like temperature (80–120°C), catalyst concentration (5–15% H2SO4), and solvent ratio. Response surface methodology (RSM) helps identify optimal conditions while minimizing trial runs . Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics to predict outcomes under varying parameters .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Conflicting data may arise from dynamic effects (e.g., ring puckering in spiro systems) or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts .
  • DFT Calculations : Predicts theoretical NMR/IR spectra for comparison with experimental data .
  • Variable Temperature NMR : Detects conformational flexibility by analyzing peak broadening at elevated temperatures .

Q. What strategies assess the compound’s stability under varying storage conditions?

Accelerated stability studies under ICH guidelines include:

  • Thermal Stress Testing : 40–60°C for 1–3 months to simulate long-term storage.
  • Photostability : Exposure to UV light (ICH Q1B) to detect degradation products via LC-MS .
  • Humidity Tests : 75% RH to evaluate hydrolysis susceptibility, particularly of the lactam ring .

Q. How can computational modeling aid in understanding reactivity and regioselectivity?

Molecular docking (AutoDock) predicts binding affinities to biological targets (e.g., 5-HT receptors), guiding SAR studies . Quantum mechanics (QM) simulations (e.g., Gaussian) map transition states to explain regioselectivity in cyclization steps .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Key issues include exothermicity in multi-component reactions and solvent recovery. Solutions:

  • Flow Chemistry : Enhances heat dissipation and reduces batch variability .
  • Membrane Separation : Recovers catalysts (e.g., H2SO4) for reuse, improving cost-efficiency .

Q. How are structure-activity relationship (SAR) studies designed for pharmacological applications?

  • Analog Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the 4-methoxyphenyl or spiro positions to modulate lipophilicity .
  • In Vitro Assays : Test affinity for targets (e.g., 5-HT receptors) using radioligand binding assays. EC50/IC50 values are correlated with structural modifications .

Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical ObservationsReference
1H NMR (CDCl3)δ 2.62 (s, N-CH3), 4.41 (br s, spiro-H)
IR1721 cm⁻¹ (C=O), 1633 cm⁻¹ (C=N)
UV-Vis (EtOH)λmax 254 nm (π→π* transition)

Q. Table 2: Stability Study Parameters

ConditionProtocolDegradation Metrics
Thermal (40°C)1 month, sealed vial% Lactam hydrolysis by HPLC
UV Light200 W·h/m², ICH Q1BPhotodegradant formation
Humidity (75% RH)25°C, open dishMass change ≥2% indicates risk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 2
Reactant of Route 2
8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.